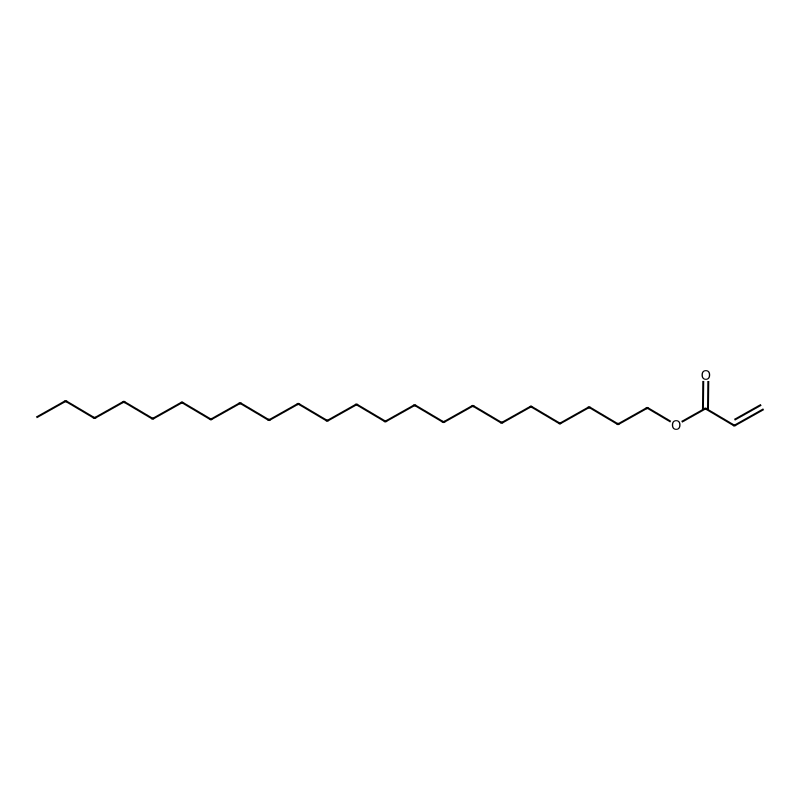

Docosyl acrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Polymer Synthesis

Docosyl acrylate, also known as behenyl acrylate, is an organic compound used in scientific research primarily for polymer synthesis. Its long alkyl chain (22 carbons) contributes to hydrophobicity, making it a valuable monomer for the creation of water-repellent polymers. These polymers find applications in various fields, including:

- Coatings and adhesives: Docosyl acrylate-based polymers are used in coatings and adhesives due to their excellent water resistance, adhesion properties, and film-forming capabilities [].

- Textile treatment: Textiles treated with docosyl acrylate-based polymers exhibit improved water repellency, stain resistance, and wrinkle resistance [].

- Biomaterials: Docosyl acrylate can be incorporated into biocompatible polymers for drug delivery applications due to its controlled release properties [].

Crosslinking Agent

Additionally, docosyl acrylate serves as a crosslinking agent in the formation of hydrogels. Hydrogels are three-dimensional networks capable of absorbing large amounts of water. Docosyl acrylate's presence in hydrogels contributes to their stability and mechanical strength [].

Limitations

It's important to note that docosyl acrylate, like many other acrylates, is a potential skin irritant and allergen. Researchers should handle it with appropriate precautions and adhere to safety guidelines [].

Further Research

Ongoing research continues to explore the potential applications of docosyl acrylate in various scientific fields, including its use in:

- Cosmetics: Development of new cosmetic formulations with improved water resistance and emolliency properties [].

- Drug delivery: Design of novel drug delivery systems with controlled release profiles.

- Nanocomposites: Exploration of docosyl acrylate's potential in the development of nanocomposites with unique properties.

Docosyl acrylate is an organic compound with the chemical formula . It is classified as an acrylate ester, which is characterized by the presence of a vinyl group that can undergo polymerization. This compound is typically a colorless to pale yellow liquid or solid at room temperature, depending on its specific formulation and purity. Its molecular structure consists of a long-chain fatty acid derived from docosanol, contributing to its hydrophobic characteristics and making it useful in various applications, particularly in the field of polymers and coatings .

- Free Radical Polymerization: Docosyl acrylate can be polymerized using free radical initiators like benzoyl peroxide to form polyacrylic compounds. This method is commonly employed to create copolymers with other monomers such as acrylic acid .

- Atom Transfer Radical Polymerization: This technique allows for controlled polymerization, producing polymers with specific molecular weights and architectures. Studies have shown that docosyl acrylate can be effectively polymerized under these conditions, yielding materials with desirable properties .

The synthesis of docosyl acrylate typically involves the esterification of docosanol with acrylic acid or its derivatives. Common methods include:

- Esterification Reaction: This process involves heating docosanol with acrylic acid in the presence of a catalyst (such as sulfuric acid) to facilitate the formation of the ester bond.

- Polymerization Techniques: As mentioned previously, free radical polymerization can also be employed to synthesize copolymers containing docosyl acrylate, using solvents like tetrahydrofuran for optimal reaction conditions .

Docosyl acrylate finds utility in various fields:

- Coatings and Adhesives: Due to its hydrophobic nature and ability to form strong films, it is often used in industrial coatings and adhesives.

- Polymer Production: It serves as a monomer in the production of specialty polymers that require specific physical properties.

- Cosmetics: Its emollient properties make it suitable for use in cosmetic formulations, enhancing skin feel and moisture retention .

Interaction studies involving docosyl acrylate primarily focus on its compatibility with other materials and its behavior during polymerization. Research indicates that:

- Compatibility with Other Monomers: Docosyl acrylate can copolymerize with various acrylic monomers, allowing for tailored properties in the resulting polymers.

- Environmental Interactions: Studies on similar compounds suggest that long-chain acrylates may exhibit different degradation rates in environmental settings, highlighting the need for further research into their ecological impacts .

Docosyl acrylate shares structural similarities with several other long-chain acrylates. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Behenyl Acrylate | C22H44O2 | Shorter carbon chain; used in similar applications. |

| Stearyl Acrylate | C18H36O2 | Lower hydrophobicity; often used in cosmetics. |

| Myristyl Acrylate | C14H28O2 | Shorter chain; used in personal care products. |

Uniqueness of Docosyl Acrylate:

Docosyl acrylate's longer carbon chain provides enhanced hydrophobic characteristics compared to its shorter-chain counterparts, making it particularly effective in applications requiring superior moisture barrier properties and film formation capabilities .

The exploration of acrylate chemistry began in 1843 with the isolation of acrylic acid, but it wasn’t until the mid-20th century that long-chain derivatives gained attention. The development of docosyl acrylate paralleled advancements in esterification techniques and controlled polymerization methods. Early work focused on shorter-chain analogs like methyl and ethyl acrylates, but the 1970s saw a shift toward longer alkyl chains to exploit their self-assembling properties. The first systematic studies on docosyl acrylate polymerization emerged in the 2000s, particularly through atom transfer radical polymerization (ATRP) protocols. By 2020, its commercial production scaled significantly, driven by demand in high-performance coatings and adhesives.

Significance in Polymer Science

Docosyl acrylate’s C22 chain introduces steric and hydrophobic effects that radically alter polymer behavior:

- Hydrophobicity: Water contact angles exceeding 110° in copolymer films.

- Low Surface Energy: Critical for anti-fouling marine coatings.

- Crystallinity: Side-chain crystallization at ~45°C enhances thermal stability.

These traits make it indispensable in applications requiring durability under harsh environmental conditions, such as aerospace coatings and flexible electronics.

Current Research Trends and Directions

Recent efforts focus on:

- Sustainable Synthesis: Bio-based docosanol routes to replace petroleum-derived precursors.

- Functional Terpolymers: Combining with maleic anhydride and octadecyl acrylate for pour point depressants in waxy crude oils.

- Controlled Polymerization: Cu(0)-mediated systems achieving Đ < 1.15 for precise architectures.

Docosyl acrylate synthesis follows a classical acid-catalyzed esterification mechanism involving the reaction between docosanol (behenyl alcohol) and acrylic acid . The reaction proceeds through nucleophilic acyl substitution, facilitated by protonation of the carboxylic acid group to enhance electrophilicity . The mechanism consists of three key steps: protonation of acrylic acid by the catalyst making the carbonyl carbon more susceptible to nucleophilic attack, nucleophilic attack by the hydroxyl group of docosanol forming a tetrahedral intermediate, and deprotonation with elimination of water to regenerate the catalyst .

The equilibrium-driven nature of this reaction necessitates continuous water removal to shift the balance toward product formation . In laboratory settings, this is achieved through azeotropic distillation or molecular sieves . The reaction follows the general esterification pathway where the alcohol component attacks the electrophilic carbonyl carbon of the acid, forming the characteristic ester linkage [2].

The mechanism is fundamentally similar to shorter-chain analogues, with the key difference being the increased steric hindrance from the 22-carbon alkyl chain of docosanol . This steric bulk reduces the nucleophilic attack rate, necessitating more stringent reaction conditions compared to shorter-chain alcohols .

Catalytic Systems and Reaction Conditions

Homogeneous Acid Catalysts

Traditional homogeneous catalysts for docosyl acrylate synthesis include sulfuric acid and para-toluenesulfonic acid . These catalysts offer high catalytic activity but present significant challenges in separation and corrosion issues . A typical reaction employs a 1:1 molar ratio of docosanol to acrylic acid with 2 weight percent para-toluenesulfonic acid at 120 degrees Celsius, yielding 85-90 percent conversion after 6 hours .

Homogeneous acid catalysts function by protonating the carbonyl oxygen of acrylic acid, thereby increasing the electrophilicity of the carbonyl carbon [22]. The reaction temperature typically ranges from 50 to 70 degrees Celsius for effective catalysis [22]. However, the recovery and reuse of these catalysts remain problematic in industrial applications due to their soluble nature [27].

Heterogeneous Catalysts

Sulfonic acid-functionalized cation exchange resins, particularly Amberlyst-15, are preferred for industrial applications due to their reusability and ease of separation . These catalysts feature an 8 percent crosslinking degree and achieve 95.8 percent yield for dodecyl acrylate under analogous conditions . For docosyl acrylate synthesis, similar protocols require extended reaction times of 8-10 hours at 130 degrees Celsius to compensate for the steric hindrance of the long alkyl chain .

Studies have demonstrated that sulfonic acid-type acrylic cation exchange resins with 8 percent crosslinking degree provide optimal performance [2] [19]. The reaction typically proceeds at temperatures between 110-130 degrees Celsius for 4.5 hours, achieving yields of 95.7 percent for comparable long-chain acrylates [19]. The heterogeneous nature of these catalysts allows for easy separation by filtration at elevated temperatures, typically 105 degrees Celsius [19].

Comparative studies show that these resins maintain catalytic activity across multiple reaction cycles, making them economically viable for industrial production [27]. The catalyst loading typically ranges from 1.5 to 10 grams per liter of reaction mixture, with higher loadings providing increased conversion rates [21] [26].

Inhibitor Systems

Polymerization inhibitors are critical to prevent premature radical polymerization of the acrylate group during synthesis . Hydroquinone at 0.5 weight percent and 10H-phenothiazine at 0.43 weight percent are commonly employed inhibitor systems . These compounds function as radical interceptors, preventing the formation of unwanted polymer byproducts [13] [25].

Hydroquinone and its alkylates are widely used as polymer inhibitors during monomer storage and transportation, typically at concentrations around 200 parts per million [13]. The effectiveness of these inhibitors is temperature-dependent, with phenothiazine showing linear consumption under process conditions [25]. At temperatures between 60-90 degrees Celsius, phenothiazine consumption is caused by thermal decomposition and radical reactions, with the proportion of radical reactions decreasing at higher temperatures [25].

The inhibitor system requires careful optimization to balance polymerization prevention with reaction efficiency . Typical formulations include 1 part by mass hydroquinone and 0.3 parts by mass phenothiazine per reaction batch [19]. These inhibitors must be maintained throughout the reaction to ensure product quality and prevent equipment fouling [25].

Purification and Isolation Techniques

Post-synthesis purification involves three sequential stages: filtration, alkaline washing, and drying with decolorization . The catalyst resin is removed via hot filtration at 105 degrees Celsius to prevent product solidification . This temperature is critical as docosyl acrylate has a melting point of 47 degrees Celsius, requiring elevated temperatures for effective separation [3] [28].

Alkaline washing employs a sequence of 15 percent sodium carbonate solution and saturated sodium chloride to remove residual acrylic acid and catalyst traces . This step reduces acidity to less than 0.5 milligrams potassium hydroxide per gram . The washing process follows a specific sequence: first adding 40 parts by mass of water, then 20 parts by mass of saturated sodium chloride solution, and finally 15 parts by mass of sodium carbonate lye with 15 percent mass concentration [2] [19].

The crude product undergoes drying over anhydrous sodium sulfate and treatment with activated charcoal at 1-2 weight percent to remove colored impurities, resulting in greater than 98 percent purity . Final drying occurs at 55-65 degrees Celsius under reduced pressure to ensure complete water removal [2] [19]. Gas chromatography with flame ionization detection is employed to quantify residual acrylic acid (less than 0.1 percent) and docosanol (less than 0.5 percent) .

Industrial-Scale Production Methods

Industrial production utilizes batch reactors with reflux condensers and Dean-Stark traps for continuous water removal . A typical scaled-up protocol involves charging 500 kilograms of docosanol and 1.5 molar equivalents of acrylic acid into a 2,000 liter reactor . The system includes 10 kilograms of Amberlyst-15 catalyst and 2.5 kilograms of hydroquinone inhibitor .

The reaction proceeds at 135 degrees Celsius for 10 hours under nitrogen atmosphere with continuous water removal via azeotropic distillation . This process achieves 90-93 percent yield with a production capacity of 1.2 tons per batch . The nitrogen blanket is essential to prevent oxygen inhibition of the reaction and maintain product quality [8].

Industrial reactors employ high surface area heat exchangers to manage the substantial heat release during esterification [8]. Temperature control is critical, as the reaction must remain above the melting point of docosanol (70-72 degrees Celsius) while avoiding thermal degradation [40] [41]. Continuous monitoring systems track temperature, pressure, and water removal rates to optimize reaction conditions .

The industrial process incorporates automated feeding systems for gradual monomer addition to match the cooling capacity of the reactor [8]. Emergency quenching systems using hydroquinone are available if temperature control fails [8]. Total cycle times typically range around 24 hours including heating, reaction, cooling, and product isolation phases [8].

Comparative Analysis with Shorter-Chain Analogues

Docosyl acrylate synthesis demands significantly harsher conditions than its C12 and C18 counterparts due to the higher melting point and reduced reactivity of docosanol . Docosanol melts at 70-72 degrees Celsius, requiring pre-heating before mixing, whereas dodecyl alcohol remains liquid at reaction temperatures [40] [41].

| Parameter | Dodecyl Acrylate | Docosyl Acrylate |

|---|---|---|

| Catalyst | Sulfonic acid resin | Sulfonic acid resin |

| Temperature (°C) | 110-130 | 130-140 |

| Reaction Time (h) | 4 | 8-10 |

| Molar Ratio (Alcohol:Acid) | 1:1.25 | 1:1.5 |

| Yield (%) | 95.8 | 88-92 |

The reduced reactivity stems from steric bulk of the C22 chain, which slows nucleophilic attack and necessitates higher temperatures or excess acrylic acid . Comparative kinetic studies show that longer alkyl chains in acrylate monomers exhibit slower polymerization rates due to increased steric hindrance [15] [17]. This steric effect becomes particularly pronounced with docosyl acrylate, where the bulky side chain significantly impacts both synthesis and subsequent polymerization behavior [36] [39].

Purification requirements also differ substantially between chain lengths . Shorter-chain acrylates remain liquid at ambient temperatures, facilitating separation processes, while docosyl acrylate requires heated equipment throughout purification to prevent solidification [28]. The melting point of 47 degrees Celsius for docosyl acrylate necessitates temperature-controlled handling compared to liquid analogues [3] [28].

Physical Description

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 267 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 264 of 267 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (99.62%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

2-Propenoic acid, docosyl ester: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.